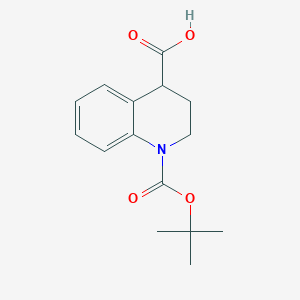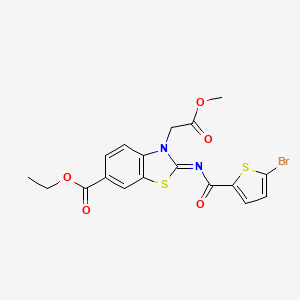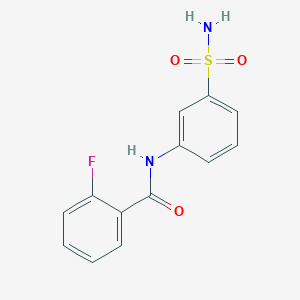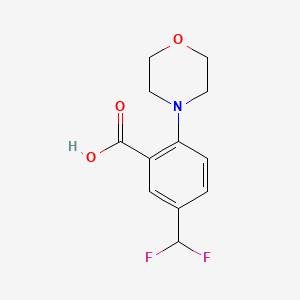
(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds typically involves base-catalyzed Claisen-Schmidt condensation reactions, and reductive amination processes, indicating a potential pathway for synthesizing the target compound. For instance, related chalcone derivatives are synthesized via Claisen-Schmidt condensation reactions, highlighting a method that might be applicable for our target compound as well (Salian et al., 2018).
Molecular Structure Analysis
Crystal structure and molecular geometry analyses often involve X-ray diffraction and computational methods. These techniques can reveal intra- and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure of related compounds (Ozek et al., 2006).
Chemical Reactions and Properties
The reactivity of related compounds with various nucleophiles and the formation of diverse chemical structures through alkylation and ring closure reactions have been documented. These reactions can generate a structurally diverse library of compounds, providing insights into the chemical versatility of compounds similar to our target (Roman, 2013).
Physical Properties Analysis
Polymorphism, which affects the physical characterization of pharmaceutical compounds, can be studied using spectroscopic and diffractometric techniques. This is crucial for understanding the stability and solubility of the compounds (Vogt et al., 2013).
Applications De Recherche Scientifique
Synthesis and Structural Properties
Research on the synthesis and structural properties of novel compounds provides a foundation for understanding their potential applications. For example, the study of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the importance of synthetic routes in developing compounds with potential applications in materials science and pharmaceuticals (Issac & Tierney, 1996).
Downstream Processing of Biologically Produced Compounds
The research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the importance of efficient recovery and purification methods for industrial applications. These methods are crucial for the microbial production of chemicals and can be related to the processing of compounds like "(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride" for potential use in bio-based materials or chemicals (Zhi-Long Xiu & Zeng, 2008).
PFAS Removal by Amine-Functionalized Sorbents
The development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies indicate the role of chemical modifications in environmental remediation technologies. This research could suggest potential environmental applications for amine-functionalized compounds in water treatment technologies (Ateia et al., 2019).
Corrosion Inhibition by Carbohydrate Polymers
The use of carbohydrate polymers as corrosion inhibitors for metal substrates highlights the intersection of materials science and chemistry in protecting industrial equipment. This research area could inspire the exploration of similar amine compounds for corrosion protection applications (Umoren & Eduok, 2016).
Propriétés
IUPAC Name |
(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11;/h3-6,8,11-12H,7,13H2,1-2H3;1H/t11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIBGAYAGRTKRM-FXMYHANSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H](C2=CC=CC=C12)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2484503.png)


![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)

![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)
![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2484516.png)
